molecular formula C18H21N3O B11336715 Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]- CAS No. 90125-72-7

Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]-

Cat. No.: B11336715
CAS No.: 90125-72-7
M. Wt: 295.4 g/mol
InChI Key: PADVCUJHQUFPMP-UHFFFAOYSA-N
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Description

Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]-, is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzoyl group and a pyridinyl ethyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

The synthesis of piperazine derivatives, including 1-benzoyl-4-[2-(2-pyridinyl)ethyl]-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazine derivatives .

Chemical Reactions Analysis

Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Piperazine derivatives, including 1-benzoyl-4-[2-(2-pyridinyl)ethyl]-, have numerous applications in scientific research. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and antidepressant activities. Additionally, they are used in the development of drugs targeting various receptors and enzymes .

Mechanism of Action

The mechanism of action of piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]-, involves its interaction with specific molecular targets and pathways. Piperazine compounds are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain parasites .

Comparison with Similar Compounds

Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]-, can be compared with other similar compounds such as piperazine, 1-benzyl-4-(2-pyridinyl)- and piperazine, 1,4-bis[2-(2-pyridinyl)ethyl]-. These compounds share structural similarities but differ in their specific substituents and functional groups. The presence of the benzoyl group in 1-benzoyl-4-[2-(2-pyridinyl)ethyl]- distinguishes it from other piperazine derivatives, potentially leading to unique biological activities and applications .

Properties

CAS No.

90125-72-7

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

phenyl-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H21N3O/c22-18(16-6-2-1-3-7-16)21-14-12-20(13-15-21)11-9-17-8-4-5-10-19-17/h1-8,10H,9,11-15H2

InChI Key

PADVCUJHQUFPMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3

solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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